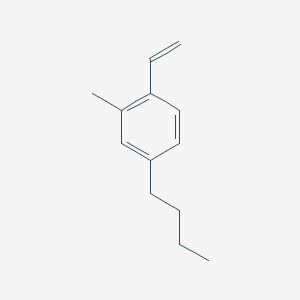

4-Butyl-2-methyl-1-vinylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

4-butyl-1-ethenyl-2-methylbenzene |

InChI |

InChI=1S/C13H18/c1-4-6-7-12-8-9-13(5-2)11(3)10-12/h5,8-10H,2,4,6-7H2,1,3H3 |

InChI Key |

OJQGOGRZNQQPHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butyl 2 Methyl 1 Vinylbenzene and Analogous Systems

Strategies for Constructing the Vinyl Aromatic Moiety

Dehydration Routes from Corresponding Phenethyl Alcohols

A classical and widely utilized method for synthesizing styrenes involves the dehydration of α-phenethyl alcohols. mdma.ch This approach is advantageous due to the ready availability of the alcohol precursors, which can be synthesized through the reduction of the corresponding acetophenones or via Grignard reactions with aromatic aldehydes or aryl halides. mdma.ch The dehydration process itself can be accomplished through several means, including distillation, often with a catalytic amount of acid, or by passing the alcohol vapors over a heated solid catalyst. mdma.ch

Common dehydration agents and conditions include:

Heat: Simple slow distillation of the alcohol can be sufficient to induce elimination. mdma.ch

Acid Catalysis: Small quantities of acids like sulfuric acid can catalyze the dehydration upon distillation. For example, o-chlorostyrene was obtained in 80-94% yield from its corresponding alcohol using this method. mdma.ch

Solid Catalysts: Passing alcohol vapors over activated alumina (B75360) at temperatures between 250–450°C is a frequently used industrial and laboratory method. mdma.chgoogle.com Zeolites, such as H-ZSM-5, are also effective solid acid catalysts for this transformation. researchgate.net

Homogeneous Metal Catalysts: More recently, homogeneous metal complexes have been developed to catalyze the dehydration under milder conditions. For instance, an iron-based catalyst, [Fe(OTf)2(FOX)], has been shown to convert 1-phenylethanol (B42297) to styrene (B11656) with a 74% yield. osti.gov Similarly, a copper(II) complex, [Cu(mesoFOX-L1)(MeCN)][OTf]2, catalyzes the same reaction in over 95% yield. nih.govacs.org

The reaction typically proceeds through a carbocation intermediate, making it most suitable for benzylic, allylic, and tertiary alcohols that can form stabilized carbocations. osti.govnih.gov However, side reactions can occur, including the formation of ethers (e.g., bis(phenyl ethyl)ether) and polymerization of the styrene product. google.comacs.org

| Catalyst/Method | Substrate | Product | Yield (%) | Temperature (°C) | Reference |

| Distillation w/ H₂SO₄ | o-chloro-α-phenethyl alcohol | o-chlorostyrene | 80-94 | Distillation | mdma.ch |

| Anhydrous CuSO₄ | 1-phenylethanol | Styrene | 65 | 120 | nih.gov |

| [Cu(mesoFOX-L1)(MeCN)][OTf]₂ | 1-phenylethanol | Styrene | >95 | 120 | nih.govacs.org |

| [Fe(OTf)₂(FOX)] | 1-phenylethanol | Styrene | 74 | 120 | osti.gov |

| Alumina-based catalyst | 1-phenylethanol | Styrene | N/A | 230-280 | google.com |

| H-ZSM-5 Zeolite | 1-phenylethanol | Styrene | up to 95 | N/A | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. nih.gov Specifically, the vinylation of aryl halides with ethylene (B1197577) provides a direct route to vinylarenes. nih.gov This reaction involves the substitution of a vinylic hydrogen atom with an aryl group. diva-portal.org

Historically, these reactions often required high pressures of ethylene. nih.gov However, advancements, particularly the development of palladacycle catalysts, have enabled the reaction to proceed under much lower pressures (15–30 psi). nih.gov The reaction tolerates a wide array of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination to yield the styrene product and regenerate the catalyst. nih.gov

Alternative vinylating agents can be used. For example, vinylalkoxysilanes can react with aryl halides in water, proceeding through a Heck-type mechanism to form the vinylated product. acs.org Another variation, the silyl-Heck reaction, uses trimethylsilyl (B98337) iodide (TMSI) to generate terminal vinyl silanes from styrenes. nih.gov

Table 2.1.2.1: Examples of Heck-Type Vinylation Reactions

| Aryl Halide | Olefin/Vinyl Source | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Ethylene (30 psi) | Acetophenone oxime palladacycle | K₂CO₃ | 91 | nih.gov |

| 6-Methoxy-2-bromonaphthalene | Ethylene (35 psi) | 2-Phenylpyridine palladacycle | N/A | 73 | nih.gov |

| Various Aryl Iodides | Divinyltetramethyldisiloxane | Pd(dba)₂ / PPh₃O | KOSiMe₃ | Good | nih.gov |

Palladium-catalyzed cross-coupling reactions provide a highly versatile and general route to functionalized styrenes by combining an aryl halide (or triflate) with a vinyl organometallic reagent. nih.gov These methods are distinguished by the metal used in the vinyl component.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with a vinylboronic acid or its ester derivative under basic conditions. libretexts.orgorgsyn.in A significant advantage of this method is the low toxicity and high stability of the boron reagents. youtube.com The commercially available 2,4,6-trivinylcyclotriboroxane-pyridine complex is a commonly used, bench-stable source of the vinyl group, reacting with a range of aryl halides to produce styrenes in good yields. nih.govresearchgate.net The catalytic cycle involves oxidative addition, transmetalation of the vinyl group from boron to palladium, and reductive elimination. orgsyn.inyoutube.com

Stille Coupling: The Stille reaction utilizes a vinyltin (B8441512) reagent (e.g., vinyltributyltin) as the coupling partner for the aryl halide. libretexts.org While effective, a major drawback is the toxicity of the organotin compounds and byproducts.

Negishi Coupling: This reaction employs an organozinc reagent, such as a vinylzinc halide, which is coupled with an aryl or vinyl halide. synarchive.comwikipedia.org The Negishi coupling is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org The required organozinc reagents can be generated in situ from other organometallics like Grignards or organolithiums. youtube.com Both palladium and nickel complexes can catalyze the reaction. wikipedia.org

Table 2.1.2.2: Comparison of Cross-Coupling Reactions for Styrene Synthesis

| Reaction Name | Vinyl Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki | Vinylboronic acid/ester | Pd(PPh₃)₄ | Low toxicity, stable reagents, mild conditions | Base required |

| Stille | Vinylorganostannane | Pd(PPh₃)₄ | Tolerant of many functional groups | High toxicity of tin compounds |

| Negishi | Vinylorganozinc | Pd(PPh₃)₄ or Ni complexes | High reactivity, broad scope | Air/moisture sensitivity of reagents |

Wittig Reaction and its Variants for Vinyl Group Formation

The Wittig reaction is a fundamental method for alkene synthesis that involves the reaction of a phosphorus ylide with an aldehyde or ketone. researchgate.net To synthesize substituted styrenes, a substituted benzaldehyde (B42025) is reacted with a methyl-substituted phosphonium (B103445) salt (like methyltriphenylphosphonium (B96628) bromide) in the presence of a strong base to generate the ylide in situ. google.com This method is particularly useful due to its reliability and high tolerance for various functional groups. researchgate.net

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene (the styrene) and a phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine (B44618) oxide). google.com An improved version of the Wittig reaction has been developed that avoids strong bases and harsh, anhydrous conditions, making it more suitable for large-scale synthesis. google.com

The Horner-Wadsworth-Emmons (HWE) reaction is a popular variant that uses phosphonate (B1237965) esters instead of phosphonium salts. The resulting phosphonate-stabilized carbanions are more nucleophilic than traditional ylides and often lead to higher yields and stereoselectivity, typically favoring the (E)-alkene. The water-soluble phosphonate byproducts are also easier to remove during workup compared to triphenylphosphine oxide.

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis Approaches

A modern and powerful strategy for constructing the aromatic ring of a styrene from acyclic precursors is through ruthenium-catalyzed ring-closing enyne metathesis (RCEYM). acs.orgorganic-chemistry.orgacs.org This method involves the intramolecular metathesis of an enyne substrate, which contains both an alkene and an alkyne, to form a cyclic diene. organic-chemistry.orguwindsor.ca Subsequent elimination or tautomerization of this intermediate generates the aromatic styrene ring. acs.orgacs.org

This approach offers significant advantages, including the ability to build highly substituted and complex aromatic systems from simple, non-aromatic starting materials. organic-chemistry.orgacs.org The reaction is typically catalyzed by Grubbs-type ruthenium carbene complexes. organic-chemistry.orgnih.gov For example, 1,5-octadien-7-yn-4-ols can undergo RCEYM followed by dehydration to furnish a wide variety of substituted styrenes. acs.orgacs.org The reaction conditions, such as the choice of catalyst and the presence of an ethylene atmosphere, can be optimized to improve yields and prevent side reactions like dimerization. acs.orgacs.org Additives like 2,6-di-tert-butylpyridine (B51100) may be used to trap acid generated during the aromatization step. organic-chemistry.org

Table 2.1.4: Ruthenium Catalysts in Enyne Metathesis for Styrene Synthesis

| Catalyst | Substrate Type | Transformation Sequence | Key Feature | Reference |

|---|---|---|---|---|

| Grubbs' 2nd Gen. Catalyst | Acyl-protected enynes | RCEM / Elimination | High yields (e.g., 92%) achieved with protection | organic-chemistry.org |

| Grubbs' 2nd Gen. Catalyst | 1,5-octadien-7-yn-4-ols | RCEM / Dehydration | Builds styrene core from acyclic precursors | acs.orgacs.org |

Grignard Reagent-Mediated Syntheses of Vinyl Aromatic Precursors

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used in organic synthesis for creating new carbon-carbon bonds. wikipedia.org Their application in the synthesis of vinyl aromatic precursors is a versatile and established method. Discovered by Victor Grignard in 1900, these reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgacs.org

One common pathway to a vinyl aromatic compound involves the reaction of an aryl Grignard reagent with a suitable electrophile. For instance, a Grignard reagent such as (4-butyl-2-methylphenyl)magnesium bromide could be synthesized from 4-bromo-1-butyl-3-methylbenzene. This aryl Grignard reagent can then react with an appropriate electrophile to introduce the vinyl group. A classic approach involves reacting the Grignard reagent with a ketone or aldehyde, followed by a dehydration step to form the alkene. For example, reaction with acetaldehyde (B116499) would yield a secondary alcohol, which upon acid-catalyzed dehydration, would generate the desired vinyl group.

Alternatively, vinyl Grignard reagents can be used in cross-coupling reactions. The development of transition-metal-catalyzed cross-coupling reactions, particularly using nickel or palladium catalysts, allows for the stereospecific synthesis of olefins from the reaction of a Grignard reagent with a vinylic halide. acs.org A notable application involves the copper-catalyzed cascade addition of vinyl Grignard reagents to carboxylates, which efficiently produces γ,δ-unsaturated ketones, demonstrating the versatility of these reagents in building complex molecules. nih.gov

Table 1: Examples of Grignard Reagent Applications in C-C Bond Formation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl Grignard (Ar-MgBr) | Acetaldehyde, then H₃O⁺ | Diethyl Ether | 1-Arylethanol |

| Vinyl Grignard (CH₂=CH-MgBr) | Aryl Halide (Ar-X) | Ni(II) or Pd(0) catalyst | Vinyl Aromatic (Styrene) |

| Vinyl Grignard (2 equiv.) | Methyl Ester (R-CO₂Me) | Cu(I) salt | γ,δ-Unsaturated Ketone |

Introduction and Modification of Alkyl Substituents on the Aromatic Ring

The precise placement of alkyl groups on an aromatic ring is crucial for determining the final properties of a molecule like 4-Butyl-2-methyl-1-vinylbenzene. Several synthetic strategies exist for this purpose, with electrophilic aromatic substitution and directed ortho metalation being two prominent methods.

Electrophilic Aromatic Substitution for Alkylation

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. wikipedia.org The Friedel-Crafts alkylation, specifically, introduces an alkyl group onto an aromatic ring by using an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). libretexts.org

The reaction mechanism begins with the Lewis acid activating the alkyl halide to generate a carbocation electrophile. youtube.com The π-electron system of the aromatic ring then attacks this carbocation, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org Aromaticity is restored in the final step when a base removes a proton from the carbon atom where the alkyl group has attached. youtube.com

However, Friedel-Crafts alkylation has significant limitations. The reaction is susceptible to carbocation rearrangements, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, leading to a mixture of products. youtube.com Another drawback is polyalkylation; because an alkyl group is an activating group, the product of the initial reaction is more reactive than the starting material, often leading to the addition of multiple alkyl groups. libretexts.org

Directed Ortho Metalation (DOM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. unblog.frwikipedia.org This strategy overcomes the regioselectivity limitations of traditional electrophilic aromatic substitution. The process relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. organic-chemistry.org The DMG, typically a heteroatom-containing functional group like an amide, carbamate, or methoxy (B1213986) group, coordinates to a strong organolithium base (e.g., n-butyllithium). wikipedia.orgnih.gov

This coordination facilitates the deprotonation of the C-H bond at the position ortho (adjacent) to the DMG, forming a stabilized aryllithium intermediate. chem-station.com This intermediate is a potent nucleophile that can then react with a wide range of electrophiles to introduce a substituent with high regioselectivity exclusively at the ortho position. wikipedia.org The power of DoM lies in its ability to construct highly substituted aromatic molecules in a controlled, step-wise manner, which is often difficult to achieve through classical methods. nih.gov

Table 2: Comparison of Alkylation Strategies

| Feature | Friedel-Crafts Alkylation | Directed Ortho Metalation (DoM) |

|---|---|---|

| Mechanism | Electrophilic Aromatic Substitution | Deprotonation followed by Electrophilic Quench |

| Key Intermediate | Carbocation (Arenium Ion) | Aryllithium |

| Regioselectivity | Ortho/Para directing, but often poor | Highly selective to the ortho position of the DMG |

| Key Limitation | Carbocation rearrangements, Polyalkylation | Requires a directing group, strong base, low temp. |

| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃) | Organolithium Base (e.g., n-BuLi) |

Green Chemistry Principles in the Synthesis of Substituted Styrenes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are increasingly being applied to the synthesis of substituted styrenes to create more sustainable and environmentally benign manufacturing pathways.

Development of Sustainable Synthetic Pathways

The development of sustainable synthetic pathways is guided by the 12 Principles of Green Chemistry. solubilityofthings.com Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org Reactions with high atom economy, like addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

For styrene synthesis, this involves exploring routes that avoid toxic reagents and hazardous solvents. chemistryjournals.net Strategies include using catalytic reagents, which are superior to stoichiometric ones, and designing processes that are more energy-efficient, for instance, by running at ambient temperature and pressure. yale.edu The use of renewable feedstocks instead of depleting ones is another cornerstone of green chemical synthesis. solubilityofthings.comchemistryjournals.net Researchers are actively developing biocatalytic processes and using alternative energy sources like microwave irradiation and ultrasound to reduce energy consumption and improve reaction efficiency. ijcrt.orgresearchgate.net

Electrochemical Synthesis Methods for Vinyl Aromatic Derivatives

Electrochemical synthesis represents a significant advancement in green chemistry, offering a powerful tool for constructing complex molecules while avoiding harsh chemical oxidants or reductants. organic-chemistry.org These methods use electrical current to drive chemical reactions, often under mild conditions at room temperature. acs.org

In the context of vinyl aromatic derivatives, electrosynthesis provides a direct and efficient pathway. For example, vinyl sulfones have been synthesized directly from olefins and sodium sulfinates in an undivided cell using graphite (B72142) electrodes, a process that avoids transition metals and harmful oxidants. organic-chemistry.org Recent studies have also demonstrated the electrochemical synthesis of vinyl sulfonates from styrenes, mediated by bromine radicals, highlighting the method's high efficiency and atom economy. acs.org These electrochemical approaches are often scalable and adhere to green chemistry principles by minimizing waste and energy consumption. nih.gov

Advanced Reactivity Studies of 4 Butyl 2 Methyl 1 Vinylbenzene

Reactions Involving the Vinyl Group

The vinyl group is an alkene moiety and, as such, is susceptible to a variety of addition reactions. Its conjugation with the aromatic ring influences its reactivity, particularly in stabilizing cationic or radical intermediates.

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition is a fundamental reaction of alkenes. The π electrons of the vinyl group's double bond act as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. For 4-butyl-2-methyl-1-vinylbenzene, the key intermediate is a secondary benzylic carbocation, which is significantly stabilized by resonance with the adjacent aromatic ring.

Regioselectivity and Stereoselectivity in Addition Processes

The addition of unsymmetrical electrophilic reagents (H-X) to the vinyl group of this compound is expected to proceed with high regioselectivity. According to Markovnikov's rule, the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In this case, the proton adds to the terminal CH₂ carbon, leading to the formation of the more stable secondary benzylic carbocation at the carbon attached to the aromatic ring. The subsequent attack by the nucleophile (X⁻) occurs at this benzylic position. google.com

If the benzylic carbon becomes a stereocenter upon addition, the reaction will typically result in a racemic mixture of enantiomers, as the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

| Reagent (H-X) | Electrophile | Nucleophile | Major Product |

| HBr | H⁺ | Br⁻ | 1-(4-Butyl-2-methylphenyl)ethyl bromide |

| HCl | H⁺ | Cl⁻ | 1-(4-Butyl-2-methylphenyl)ethyl chloride |

| H₂O (acid-cat.) | H⁺ | H₂O | 1-(4-Butyl-2-methylphenyl)ethanol |

Heteroatom Additions (e.g., Oxysulfuration)

Heteroatom addition involves the incorporation of atoms other than carbon or hydrogen across the double bond. Oxysulfuration is a process that introduces both a sulfur and an oxygen functionality. The addition of sulfenyl halides (RS-Cl) to styrenic double bonds is a well-studied example of such a transformation.

The mechanism can be either electrophilic or radical. In an electrophilic pathway, the sulfur atom acts as the electrophile, attacking the vinyl group to form a cyclic episulfonium ion intermediate. scispace.comresearchgate.net The subsequent nucleophilic attack by an oxygen-containing species (like water or an alcohol from the solvent) opens the ring. This ring-opening is regioselective, with the nucleophile attacking the more substituted carbon (the benzylic position), and stereoselective, resulting in an anti-addition product. researchgate.net

Alternatively, radical-mediated oxysulfuration can occur, for instance, through an electrochemical process involving thiols and an oxygen nucleophile. rsc.orgrsc.org In this case, a sulfur radical adds to the vinyl group to form the most stable radical intermediate, which is the tertiary benzyl (B1604629) radical. Subsequent oxidation and nucleophilic attack lead to the final product. rsc.org

Table 2: Potential Oxysulfuration Products of this compound

| Reagent System | Proposed Intermediate | Nucleophile | Major Product Structure |

| CH₃SCl / H₂O | Episulfonium ion | H₂O | 2-(Methylthio)-1-(4-butyl-2-methylphenyl)ethanol |

| C₆H₅SH / H₂O (electrochemical) | Benzylic radical | H₂O | 1-(4-Butyl-2-methylphenyl)-2-(phenylthio)ethanol |

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

In cycloaddition reactions, two or more unsaturated molecules combine to form a cyclic adduct. The vinyl group of this compound can participate as a 2π-electron component (a dienophile) in [4+2] cycloadditions, commonly known as the Diels-Alder reaction. nih.gov

The reactivity of the dienophile is enhanced by the presence of electron-donating groups on the aromatic ring. The butyl and methyl groups on the phenyl ring of this compound increase the electron density of the vinyl group, making it a more effective dienophile for reaction with electron-poor dienes (e.g., dienes substituted with electron-withdrawing groups).

When an unsymmetrical diene reacts with the unsymmetrical dienophile this compound, issues of regioselectivity arise. The formation of "ortho" and "para" isomers is generally favored over the "meta" isomer. chemrxiv.org

Table 3: Predicted Diels-Alder Adducts with this compound as the Dienophile

| Diene | Dienophile | Predicted Major Regioisomers |

| 1,3-Butadiene | This compound | 4-(4-Butyl-2-methylphenyl)cyclohexene |

| Isoprene (2-methyl-1,3-butadiene) | This compound | 1-Methyl-4-(4-butyl-2-methylphenyl)cyclohexene ("para") |

| Methyl 2,4-pentadienoate | This compound | Methyl 5-(4-butyl-2-methylphenyl)cyclohex-3-enecarboxylate ("ortho") |

Olefin Metathesis of this compound

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. scispace.com

As a terminal alkene, this compound is a suitable substrate for cross-metathesis reactions. When reacted with another olefin, it can lead to the formation of a new, internal alkene and ethene as a volatile byproduct, which helps to drive the reaction to completion. rsc.org The specific outcome depends on the reaction partner and the catalyst used. This method provides a versatile route to synthesize more complex substituted stilbene (B7821643) analogues.

Table 4: Illustrative Cross-Metathesis Reactions of this compound

| Reaction Partner | Catalyst Type | Expected Product | Byproduct |

| 1-Hexene | Grubbs Catalyst | 1-(4-Butyl-2-methylphenyl)-2-pentylethylene | Ethene |

| Methyl acrylate | Grubbs Catalyst | Methyl 3-(4-butyl-2-methylphenyl)acrylate | Ethene |

| Styrene (B11656) | Grubbs Catalyst | 1,2-bis(4-Butyl-2-methylphenyl)ethene & Stilbene | Ethene |

Reactions Involving the Substituted Aromatic Ring

The aromatic ring of this compound, being substituted with activating alkyl groups, is prone to electrophilic aromatic substitution. The existing substituents direct the position of further substitution. Both the methyl (-CH₃) and butyl (-C₄H₉) groups are ortho, para-directing activators. Since the para position relative to the methyl group is occupied by the butyl group, incoming electrophiles will be directed to the positions ortho to the methyl group (position 3) and ortho to the butyl group (position 5).

Furthermore, the alkyl side chain can undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the butyl group to a carboxylic acid group, yielding 3-methyl-4-vinylbenzoic acid, provided the vinyl group is protected or survives the reaction conditions. researchgate.net

Table 5: Potential Reactions on the Aromatic Ring of this compound

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Butyl-2-methyl-5-nitro-1-vinylbenzene and 4-Butyl-3-nitro-2-methyl-1-vinylbenzene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-Acetyl-2-butyl-4-methylphenyl)ethenone |

| Oxidation of Alkyl Chain | KMnO₄, heat | 3-Methyl-4-vinylbenzoic acid |

Functionalization via C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical strategy in modern organic synthesis. For this compound, both the vinyl and aromatic C-H bonds are potential targets for such transformations.

Vinyl C-H Activation: The C-H bonds on the vinyl group are amenable to activation, most notably through transition metal catalysis. The Heck reaction, a palladium-catalyzed process, is a cornerstone for the arylation of olefins. acs.orgnih.gov It is conceivable that this compound could react with various aryl halides to yield stilbene-like structures. The electronic properties of the substituents on the reacting partners are known to influence the regioselectivity of such reactions. acs.org

Aromatic C-H Activation: The aromatic ring of this compound possesses several C-H bonds that could be targeted for functionalization. The directing influence of the butyl and methyl groups would likely favor substitution at positions ortho and meta to the vinyl group. Transition metals such as palladium, rhodium, and ruthenium are commonly employed to catalyze C-H activation on aromatic rings, enabling the introduction of new aryl, alkyl, or acyl groups. For instance, rhodium-catalyzed C-H activation has been demonstrated in the cleavage of C(aryl)-C(alkyl) bonds in related phenolic systems, hinting at the potential for complex skeletal rearrangements. nih.gov

Oxidative Transformations of Aromatic Moieties

The vinyl group and the substituted aromatic ring are both susceptible to a range of oxidative transformations.

Oxidation of the Vinyl Group: The vinyl moiety can undergo several well-established oxidative reactions.

Ozonolysis: Cleavage of the double bond with ozone would likely yield 4-butyl-2-methylbenzaldehyde and formaldehyde.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form 4-butyl-2-methyl-1-(oxiran-2-yl)benzene.

Dihydroxylation: Reaction with reagents like osmium tetroxide or cold, dilute potassium permanganate could produce the corresponding diol.

Oxidation of the Aromatic Ring: The electron-donating nature of the alkyl substituents makes the aromatic ring prone to oxidation. While harsh conditions could lead to ring cleavage, milder oxidation might selectively introduce hydroxyl or keto functionalities. The benzylic positions of the butyl and methyl groups are also potential sites for oxidation, which could lead to the formation of the corresponding ketones or carboxylic acids.

Catalytic Transformations of this compound

The vinyl group serves as a versatile handle for numerous catalytic transformations, enabling the synthesis of a wide array of derivatives.

Hydrogenation: The vinyl double bond can be selectively reduced to an ethyl group through catalytic hydrogenation. This is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, which would convert this compound to 1-butyl-4-ethyl-2-methylbenzene.

Heck Reaction: As previously mentioned, the Heck reaction is a powerful tool for carbon-carbon bond formation. acs.orgnih.govnih.govsctunisie.org A hypothetical Heck reaction of this compound is outlined in the table below to illustrate its potential. The efficiency and outcome of such a reaction would depend on the specific choice of catalyst, base, and solvent. nih.gov

| Entry | Aryl Halide | Catalyst | Base | Solvent | Product | Hypothetical Yield |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ | Et₃N | DMF | 1-(4-Butyl-2-methylphenyl)-2-phenylethene | 85% |

| 2 | Bromobenzene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 1-(4-Butyl-2-methylphenyl)-2-phenylethene | 78% |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄ | NaOAc | DMA | 1-(4-Butyl-2-methylphenyl)-2-(p-tolyl)ethene | 82% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Metathesis: Olefin metathesis offers another avenue for transforming the vinyl group. hrpub.orgwikipedia.orgnih.gov Using a Grubbs or Schrock-type catalyst, a cross-metathesis reaction with another olefin could lead to the formation of new, more elaborate alkene structures. youtube.com

Polymerization: In line with other styrene derivatives, this compound is a candidate for polymerization. The alkyl substituents on the aromatic ring would be expected to influence the physical properties of the resulting polymer, such as its thermal stability and solubility.

Polymerization Chemistry of 4 Butyl 2 Methyl 1 Vinylbenzene

Radical Polymerization Mechanisms and Kinetics

The presence of a vinyl group attached to a substituted benzene (B151609) ring makes 4-butyl-2-methyl-1-vinylbenzene a suitable monomer for radical polymerization. This process involves the initiation, propagation, and termination of growing polymer chains by radical species.

Free-radical polymerization is a common method for producing polymers from vinyl monomers. libretexts.org The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate initial free radicals. libretexts.orgyoutube.com

The kinetics of the free-radical homopolymerization of this compound can be described by the classical model of radical polymerization, which consists of three main steps:

Initiation: The process begins with the decomposition of an initiator (I) to form two primary radicals (R•). This is followed by the addition of a primary radical to a monomer molecule (M) to form a chain-initiating radical (RM•).

kd: Rate constant of initiator decomposition

ki: Rate constant of initiation

Propagation: The newly formed radical chain rapidly adds to other monomer molecules, leading to the growth of the polymer chain.

kp: Rate constant of propagation

Termination: The growth of polymer chains is terminated by the reaction between two growing radical chains. This can occur through combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). libretexts.org

kt: Rate constant of termination

Rp = kp[M](fkd[I] / kt)1/2

where f is the initiator efficiency. The kinetic parameters for the polymerization of this compound have not been specifically reported, but they are expected to be influenced by the nature of the substituents on the styrene (B11656) ring.

Studies on the radical polymerization of other alkyl-substituted styrenes, such as 4-methylstyrene (B72717), have shown that the polymerization rates are comparable to or slightly different from that of styrene. The specific placement of the methyl group in the ortho position and the butyl group in the para position in this compound will introduce both electronic and steric effects that collectively determine the polymerization kinetics. The bulky butyl group might sterically hinder the approach of the propagating radical, potentially leading to a lower propagation rate constant compared to less substituted styrenes.

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species.

Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that utilizes a transition metal complex (e.g., copper or iron-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.

For substituted styrenes, the electronic nature of the substituents significantly affects the ATRP process. cmu.educmu.edu Monomers with electron-withdrawing groups generally polymerize faster and with better control than those with electron-donating groups. cmu.educmu.edu This is attributed to the influence of the substituent on both the propagation rate constant (kp) and the ATRP equilibrium constant (KATRP).

The electron-donating butyl and methyl groups in this compound would be expected to decrease the rate of ATRP compared to styrene. Research on the ATRP of 4-methylstyrene and 4-tert-butylstyrene (B155148) has shown that these monomers polymerize slower than styrene. cmu.edu It is therefore anticipated that this compound would exhibit similar behavior.

Table 1: Expected Trends in ATRP of this compound Compared to Styrene

| Parameter | Expected Trend for this compound | Rationale |

| Polymerization Rate | Slower | Electron-donating substituents decrease the ATRP equilibrium constant. cmu.edu |

| Control/Livingness | Potentially lower | Electron-donating groups can lead to side reactions and broader molecular weight distributions. cmu.edu |

| Molecular Weight | Controllable by monomer/initiator ratio | A key feature of controlled/living polymerizations. |

| Dispersity (Đ) | Narrower than free-radical polymerization | A key feature of controlled/living polymerizations. |

This table is based on established trends for the ATRP of other alkyl-substituted styrenes and provides an expected, rather than experimentally verified, outcome.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CLRP technique that can be applied to a wide range of monomers. boronmolecular.com RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which controls the polymerization via a reversible chain transfer process. boronmolecular.comresearchgate.net

The success of RAFT polymerization depends on the appropriate choice of the CTA for the specific monomer. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective CTAs. The polymerization kinetics in RAFT are generally similar to those of conventional free-radical polymerization, as the concentration of radicals is not significantly altered.

The polymerization of this compound via RAFT is expected to be feasible. The rate of polymerization would be primarily influenced by the choice of initiator and its concentration, as well as the reaction temperature. The control over molecular weight and dispersity would be determined by the ratio of monomer to CTA and the transfer efficiency of the chosen CTA. While specific studies on the RAFT polymerization of this compound are not available, the general principles of RAFT suggest that well-defined polymers of this monomer could be synthesized using this technique.

Controlled/Living Radical Polymerization (CLRP) of this compound

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers with controlled molecular weights and low dispersity. wikipedia.orgacs.org This technique relies on the reversible trapping of the propagating radical by a stable nitroxide radical, which minimizes irreversible termination reactions. wikipedia.orgslideshare.net The process is often described as "living" because the polymer chains remain active and can continue to grow as long as the monomer is available. wikipedia.org

Historically, NMP was most effective for styrenic monomers. acs.org The general mechanism involves an alkoxyamine initiator which, upon heating, undergoes homolysis to generate a propagating radical and a persistent nitroxide radical. wikipedia.org This equilibrium between active and dormant species allows for controlled chain growth. wikipedia.orgslideshare.net Advances in initiator design have expanded the range of monomers that can be successfully polymerized using NMP to include acrylates, methacrylates, and acrylamides. acs.org For substituted styrenes like this compound, NMP offers a robust method for creating polymers with specific architectures. acs.org The introduction of electron-withdrawing groups on the styrene ring can increase the rate of polymerization in NMP. rsc.org

Key features of NMP include:

Controlled Molecular Weight: The molecular weight of the resulting polymer can be predetermined by the ratio of monomer to initiator.

Low Dispersity (PDI): NMP typically yields polymers with a narrow molecular weight distribution, often with a Polydispersity Index (PDI) close to 1.1. semanticscholar.org

Architectural Control: The "living" nature of NMP allows for the synthesis of complex polymer architectures such as block copolymers. slideshare.netfrontiersin.org

While specific studies focusing exclusively on the NMP of this compound are not extensively detailed in the provided search results, the principles of NMP for styrenic derivatives are well-established and directly applicable. acs.orgrsc.org

Coordination Polymerization for Stereoregular Poly(this compound)

Coordination polymerization, most famously represented by Ziegler-Natta catalysis, provides a powerful method for producing stereoregular polymers. wikipedia.orggoogle.com Ziegler-Natta catalysts are typically based on transition metal compounds (e.g., titanium chlorides) in combination with an organoaluminum co-catalyst. wikipedia.orggoogle.com These catalysts are highly effective for the polymerization of α-olefins, including ethylene (B1197577) and propylene, to produce linear and stereoregular polymers. wikipedia.orglibretexts.org

The mechanism of Ziegler-Natta polymerization involves the coordination of the monomer to the transition metal center followed by migratory insertion into the growing polymer chain. libretexts.org This mechanism allows for precise control over the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic structures. libretexts.org

While classical Ziegler-Natta systems are heterogeneous, homogeneous catalysts, such as metallocenes, have also been developed. wikipedia.orglibretexts.org These single-site catalysts often exhibit higher activity and provide better control over the polymer structure. researchgate.net Vanadium-based catalysts have also been employed and can offer advantages in copolymerization and thermal stability. mdpi.com

The application of coordination polymerization to styrenic monomers can lead to the formation of highly stereoregular polystyrene. For example, α-diimine nickel catalysts have been used to synthesize block copolymers of styrene and butadiene with high cis-1,4 content in the polybutadiene (B167195) block and isotactic-rich polystyrene blocks. nih.gov The steric bulk of the ligands on the nickel catalyst was found to influence the effectiveness of the block polymerization and the stereoselectivity of the polystyrene block. nih.gov While specific data on the coordination polymerization of this compound is not available in the search results, the principles of using Ziegler-Natta and other coordination catalysts for styrene polymerization suggest that this method could be employed to synthesize stereoregular poly(this compound). nih.govdtic.mil

Ziegler-Natta Catalysis for Stereospecific Polymerization

Ziegler-Natta (Z-N) catalysis, a landmark in polymer synthesis, provides a powerful method for controlling the stereochemistry of polymers derived from α-olefins and certain vinyl monomers. libretexts.orgfiveable.me Developed by Karl Ziegler and Giulio Natta, these catalysts are typically based on transition metal halides (e.g., from Group IV metals like titanium) combined with organoaluminum cocatalysts. libretexts.orgopenstax.org This system facilitates coordination polymerization, where the monomer coordinates to the active metal center before inserting into the growing polymer chain, allowing for precise control over the spatial arrangement of the monomer units. fiveable.me

When applied to styrene polymerization, Z-N catalysts can produce polymers with specific tacticity—the relative stereochemistry of adjacent chiral centers in the polymer backbone. libretexts.org The three possible tacticities are:

Isotactic: All substituent groups are on the same side of the polymer chain. openstax.org

Syndiotactic: Substituent groups alternate regularly on opposite sides of the chain. openstax.org

Atactic: Substituent groups are randomly arranged. openstax.org

For this compound, the bulky butyl and methyl groups on the aromatic ring would significantly influence the stereochemical outcome of Z-N polymerization. The catalyst's structure, particularly the ligand environment around the active metal center, plays a crucial role in dictating the approach of the monomer and the stereochemistry of the insertion step. libretexts.org While traditional heterogeneous Z-N catalysts (e.g., TiCl₄/Al(C₂H₅)₃) are known to produce isotactic polystyrene (iPS), the bulky nature of the 2-methyl group in this compound could hinder the coordination required for isoselective placement. mdpi.comdtic.mil The stereospecificity of Z-N catalysts is highly dependent on the crystalline structure of the catalyst surface and the nature of the metal-alkyl cocatalyst. epa.gov It is plausible that specific Z-N catalyst formulations could be optimized to favor either isotactic or syndiotactic polymerization of this monomer, leading to materials with distinct crystalline properties and melting points. mdpi.comacs.org

Metallocene Catalysis for Tailored Polymer Microstructures

Metallocene catalysts, a class of homogeneous or supported single-site catalysts, represent a significant advancement over traditional multi-site Z-N systems. acs.org They consist of a transition metal (commonly titanium or zirconium) sandwiched between one or two cyclopentadienyl (B1206354) (Cp) ligands or derivatives thereof. portfolio-pplus.com When activated by a cocatalyst like methylaluminoxane (B55162) (MAO), metallocenes form highly active, well-defined catalytic centers. acs.orgmdpi.com This single-site nature allows for exceptional control over polymer molecular weight, molecular weight distribution, and, crucially, microstructure. acs.org

Metallocene catalysts have been particularly successful in producing syndiotactic polystyrene (sPS), a highly crystalline engineering thermoplastic with a melting point around 270°C. portfolio-pplus.comwikipedia.org This is typically achieved using half-sandwich titanium complexes, such as CpTiCl₃ (where Cp is pentamethylcyclopentadienyl), activated with MAO. acs.orgmdpi.com The syndiospecificity arises from the specific geometry of the catalytic site, which forces alternating facial insertions of the styrene monomer.

For the polymerization of this compound, metallocene catalysts offer a promising route to precisely tailored microstructures. The bulky substituents on the monomer would interact with the ligand framework of the metallocene catalyst. By systematically modifying the cyclopentadienyl ligands—for example, by introducing bridges or different substituents—it is possible to fine-tune the steric environment around the metal center. This allows for the selective production of isotactic, syndiotactic, or even atactic poly(this compound). Such control would enable the creation of materials with a wide range of properties, from highly crystalline engineering plastics (syndiotactic or isotactic) to amorphous materials (atactic). acs.org Furthermore, metallocene catalysts are known to effectively copolymerize styrene with other monomers, including functionalized styrenes, opening possibilities for creating novel copolymers incorporating this compound. acs.org

Asymmetric Ion-Pairing in Stereoselective Vinyl Polymerization

A more recent and sophisticated approach to controlling polymer stereochemistry is through asymmetric ion-pairing catalysis. This strategy utilizes a chiral catalyst that does not covalently bond to the monomer or the polymer chain but instead forms a chiral ion pair with the propagating chain end. nsf.govnih.gov This is particularly relevant for cationic polymerization, where the growing polymer chain has a carbocationic end. By using a bulky, chiral, non-coordinating anion, it is possible to create a chiral pocket around the carbocation, which then directs the facial approach of the incoming monomer. nsf.gov

This method offers a powerful way to achieve catalyst-controlled stereoselectivity, overriding the often weak chain-end control. nsf.gov For a vinyl monomer like this compound, cationic polymerization can be initiated to generate a propagating carbocation. In the presence of a specifically designed chiral counterion, such as one derived from BINOL (1,1'-bi-2-naphthol), the stereochemical environment around this active center is biased. nsf.govnih.gov This bias forces the monomer to add with a specific orientation, leading to the formation of an isotactic polymer. The effectiveness of this stereocontrol depends on the tightness of the ion pair and the specific structure of the chiral anion. nsf.gov

The concept of using chiral catalysts to induce asymmetry has also been explored in other polymerization mechanisms. For instance, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of chiral styrenes. jst.go.jp Similarly, chiral-at-metal complexes, where the chirality originates from the stereogenic metal center itself, offer another avenue for asymmetric catalysis. acs.org These advanced catalytic systems could potentially be applied to the polymerization of this compound to produce optically active polymers, where the polymer chain adopts a helical conformation, a feat that is challenging with traditional methods. titech.ac.jp

Copolymerization Studies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers together, is a fundamental strategy for creating materials with a combination of properties not achievable with homopolymers. The incorporation of this compound into copolymer structures can impart properties such as hydrophobicity, altered glass transition temperature (Tg), and modified mechanical performance.

Statistical Copolymerization with Diverse Vinyl Monomers

In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a polymer chain where the monomer units are distributed in a statistical or random fashion. The composition and sequence distribution of the resulting copolymer are governed by the relative reactivities of the monomers towards the growing polymer chain ends. uc.edu These relative reactivities are quantified by monomer reactivity ratios, r₁ and r₂. fiveable.me

r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) versus adding monomer 2 (k₁₂).

r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 (k₂₂) versus adding monomer 1 (k₂₁).

The product of the reactivity ratios (r₁r₂) indicates the copolymerization behavior:

r₁r₂ ≈ 1 : Ideal copolymerization, leading to a random distribution of monomers.

r₁r₂ < 1 : Tendency towards alternation.

r₁r₂ > 1 : Tendency towards block formation. fiveable.me

For the copolymerization of this compound (M₁) with other common vinyl monomers like styrene, methyl methacrylate (B99206) (MMA), or acrylonitrile, its reactivity ratio would be influenced by the steric hindrance from the ortho-methyl group and the electronic effect of the para-butyl group. The bulky nature of the monomer might decrease its reactivity (lower k₁₁ and k₂₁) compared to a less hindered monomer like styrene. frontiersin.org Determining the reactivity ratios for copolymerization systems involving this compound would require experimental analysis of copolymer composition at low conversions for various monomer feed ratios. kpi.uaacs.org Such studies would be crucial for predicting the microstructure and, consequently, the properties of the resulting statistical copolymers. rsc.org

Block Copolymer Synthesis and Architectural Control

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). They can microphase-separate to form ordered nanostructures, leading to materials with unique properties, such as thermoplastic elastomers. wikipedia.org The most effective method for synthesizing well-defined block copolymers is living polymerization, particularly living anionic polymerization for styrene-based monomers. jst.go.jpwikipedia.org

Living anionic polymerization proceeds without termination or chain transfer, allowing for the sequential addition of different monomers to create distinct blocks. wikipedia.org The synthesis of a block copolymer containing this compound would typically involve:

Initiating the polymerization of a first monomer (e.g., styrene) with an organolithium initiator (e.g., sec-butyllithium) in an aprotic solvent. wikipedia.org

Once the first monomer is fully consumed, a second monomer, in this case, this compound, is added to the living polymer chains.

The polymerization of the second monomer proceeds, forming the second block. The process can be continued with other monomers to create multiblock architectures.

The presence of electron-donating alkyl groups (butyl and methyl) on the styrene ring of this compound makes it well-suited for anionic polymerization. jst.go.jpacs.org The key to successful block copolymer synthesis is maintaining the "living" nature of the propagating chain ends, which requires stringent purification of all reagents and a controlled reaction environment. jst.go.jp This technique allows for precise control over the length of each block, enabling the creation of tailored nanostructures and materials. For example, a diblock copolymer of polystyrene and poly(this compound) would consist of a hard polystyrene block and a more flexible, hydrophobic block derived from the substituted styrene.

Graft Copolymerization Techniques for Surface Modification

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. youtube.com Grafting is a powerful technique for surface modification, where polymers are attached to a substrate to alter its surface properties, such as wettability, biocompatibility, or adhesion, without changing its bulk characteristics. sigmaaldrich.comnih.gov

This compound, being a hydrophobic monomer, can be used in graft copolymerization to render surfaces more non-polar. There are two primary strategies for grafting:

"Grafting from" : In this method, polymerization initiators are attached to the surface of a substrate. The substrate is then exposed to the monomer (this compound), and polymerization is initiated from these surface-bound sites, growing the polymer chains directly from the surface. sigmaaldrich.comyoutube.com This technique allows for the formation of dense polymer brushes. rsc.org

"Grafting to" : This approach involves synthesizing poly(this compound) chains with a reactive end group first. These pre-formed polymer chains are then reacted with a surface containing complementary functional groups to covalently attach them. sigmaaldrich.com

These grafting techniques can be applied to a wide variety of substrates, including inorganic materials like silica (B1680970) and other polymers like cellulose (B213188) or polyethylene. acs.orgresearchgate.net For example, grafting poly(this compound) onto a hydrophilic cellulose substrate would dramatically increase its hydrophobicity. acs.org Similarly, modifying the surface of a material for a specific application, like creating a non-fouling surface in a medical device, could be achieved by grafting polymers containing this monomer. nih.govresearchgate.net

Research on the Polymerization of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, no specific research has been found on the polymerization chemistry of the compound this compound. Consequently, a detailed analysis of its stereochemistry and the tacticity of its corresponding polymer, poly(this compound), cannot be provided at this time.

While the principles of polymer chemistry allow for theoretical postulation on how this compound might polymerize, the absence of empirical data prevents a scientifically rigorous discussion on the formation of its potential microstructures or the influence of various polymerization conditions.

General Principles of Substituted Styrene Polymerization

In the broader context of substituted styrenes, the stereochemical outcome of polymerization—resulting in isotactic, syndiotactic, or atactic polymers—is heavily influenced by the chosen polymerization method and catalyst system.

Formation of Microstructures: The spatial arrangement of the butyl and methyl groups on the phenyl ring of this compound would be expected to exert significant steric and electronic effects during polymerization. These effects play a crucial role in determining the tacticity of the resulting polymer chain.

Isotactic polymers feature all substituents on the same side of the polymer backbone.

Syndiotactic polymers have substituents alternating in a regular pattern on opposite sides of the chain.

Atactic polymers exhibit a random arrangement of substituents.

Impact of Polymerization Conditions and Catalysts: The control of stereoregularity is a key objective in polymer synthesis, as it directly impacts the material's physical and mechanical properties.

Ziegler-Natta catalysts , typically based on transition metals, are renowned for their ability to produce highly stereoregular polymers, often leading to isotactic or syndiotactic structures depending on the specific catalyst and monomer.

Metallocene catalysts , a more modern class of single-site catalysts, offer even greater precision in controlling polymer architecture, including tacticity.

Anionic and cationic polymerization methods can also yield stereoregular polymers, with the outcome often dependent on factors such as the solvent, temperature, and counter-ion.

Radical polymerization generally leads to atactic polymers due to the less-controlled nature of the propagating radical, although certain techniques can introduce a degree of stereocontrol.

Without dedicated studies on this compound, any discussion on its specific polymerization behavior, including the formation of different tacticities and the precise conditions required to achieve them, would be purely speculative. The scientific community has not yet published research that would enable the creation of the detailed article as requested. Further experimental investigation is required to elucidate the polymerization chemistry of this particular monomer.

Advanced Characterization and Computational Studies

Spectroscopic Characterization for Mechanistic Insight and Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the chemical structure and understanding the polymerization mechanisms of 4-butyl-2-methyl-1-vinylbenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of both the this compound monomer and the corresponding polymer. researchgate.net High-resolution NMR provides unparalleled qualitative and quantitative information about these materials. researchgate.net

For the monomer, ¹H NMR spectroscopy can confirm the presence and connectivity of the various protons. The vinyl group protons typically appear as distinct signals in the olefinic region of the spectrum, while the aromatic protons, the butyl group protons, and the methyl group protons will have characteristic chemical shifts and coupling patterns. For instance, in similar vinyl compounds, the terminal vinyl protons can resonate around 5.0 ppm. researchgate.net The aromatic protons of a substituted benzene (B151609) ring would be expected in the range of 7.0-7.5 ppm. The protons of the butyl and methyl groups would appear in the aliphatic region, typically below 3.0 ppm.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the monomer. Each unique carbon atom in the molecule will give a distinct signal, allowing for unambiguous confirmation of the butyl, methyl, and vinyl substituents on the benzene ring.

In the analysis of poly(this compound), NMR is crucial for determining the polymer's microstructure and tacticity. The polymerization of the vinyl group leads to the formation of a polymer backbone. The broadness of the signals in the polymer's NMR spectrum, compared to the sharp peaks of the monomer, is indicative of the macromolecular nature of the sample. researchgate.net The chemical shifts of the protons and carbons in the polymer backbone and side chains can provide information about the stereochemistry of the repeating units, i.e., the tacticity (isotactic, syndiotactic, or atactic). This is because the local magnetic environment of a nucleus is sensitive to the relative configurations of the neighboring monomer units.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound and its polymer. These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups.

In the IR spectrum of the this compound monomer, one would expect to observe characteristic absorption bands for:

C-H stretching vibrations of the vinyl group, typically found around 3080-3010 cm⁻¹.

C=C stretching vibration of the vinyl group, usually appearing around 1630 cm⁻¹.

Out-of-plane C-H bending vibrations of the vinyl group, which are strong and appear in the 1000-800 cm⁻¹ region.

Aromatic C-H stretching vibrations , generally observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching vibrations of the butyl and methyl groups, typically in the 2960-2850 cm⁻¹ range.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the C=C stretching of the vinyl group and the aromatic ring would be expected to show strong signals in the Raman spectrum.

Upon polymerization, the most significant change observed in the IR and Raman spectra would be the disappearance or significant reduction in the intensity of the bands associated with the vinyl group, confirming the conversion of the monomer into the polymer. The other characteristic bands of the butyl, methyl, and phenyl groups would remain, serving as a fingerprint for the polymer's chemical composition.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzene ring in this compound, being conjugated with the vinyl group, will exhibit characteristic UV absorption bands.

The UV-Vis spectrum of the monomer is expected to show absorptions corresponding to π → π* transitions. The presence of alkyl substituents (butyl and methyl) on the benzene ring can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted styrene (B11656). The conjugation between the vinyl group and the aromatic ring is a key feature that can be studied. For instance, related aromatic compounds like styrene and its derivatives show strong absorption in the UV region. science-softcon.denist.gov

Upon polymerization, the conjugation of the vinyl group with the aromatic ring is lost as the double bond is consumed in the formation of the polymer backbone. This results in a significant change in the UV-Vis spectrum. The spectrum of poly(this compound) would be expected to resemble that of a substituted benzene, with the characteristic absorption bands of the phenyl group. The disappearance of the extended conjugation can lead to a blue shift (hypsochromic shift) of the absorption maxima compared to the monomer.

Chromatographic and Thermal Analysis of Poly(this compound)

Chromatographic and thermal analysis techniques are essential for characterizing the macroscopic properties of poly(this compound), such as its molecular weight distribution and thermal stability.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of polymers. lcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

By using appropriate calibration standards, such as polystyrene or polymethylmethacrylate, a calibration curve can be constructed to relate the elution volume to the molecular weight. lcms.cz From the GPC chromatogram of poly(this compound), several important parameters can be determined:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. A broad peak in the GPC chromatogram is typical for a polydisperse sample. lcms.cz

The choice of eluent is critical for a successful GPC analysis and depends on the solubility of the polymer. lcms.cz

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the thermal transitions of polymers. researchgate.net

For poly(this compound), DSC can be used to determine its glass transition temperature (Tg) . The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The Tg is a critical property that defines the upper temperature limit for the use of the polymer in many applications. It appears as a step-like change in the baseline of the DSC thermogram.

The Tg is influenced by several factors, including the chemical structure of the polymer, its molecular weight, and the presence of any additives. The bulky butyl and methyl side groups on the polymer chain would be expected to influence its Tg.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymers. In a typical TGA experiment, the mass of a polymer sample is monitored as a function of temperature in a controlled atmosphere. The resulting data provides key information about the decomposition temperature, the amount of volatile components, and the formation of any residual char.

Table 1: Representative TGA Data for Poly(p-substituted styrene)s

| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Char Yield at 600 °C (%) |

|---|---|---|---|

| Polystyrene | ~380 | ~420 | < 1 |

| Poly(4-methylstyrene) | ~390 | ~425 | < 1 |

| Poly(4-tert-butylstyrene) | ~370 | ~415 | < 1 |

Computational Chemistry and Theoretical Modeling

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies by providing detailed insights into reaction mechanisms, electronic structures, and polymer dynamics.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms and electronic properties of organic molecules. For substituted styrenes, DFT calculations can elucidate the influence of substituents on the reactivity of the vinyl group and the electronic properties of the molecule.

DFT studies on various substituted styrenes have shown that the electronic nature of the substituents significantly affects the electron density distribution in the molecule, particularly at the vinyl group, which is the site of polymerization. researchgate.net The butyl and methyl groups in this compound are both electron-donating. These groups increase the electron density on the aromatic ring and, through resonance and inductive effects, can influence the reactivity of the vinyl moiety in polymerization reactions.

A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-donating alkyl groups are expected to raise the energy of the HOMO, which would affect the HOMO-LUMO gap and thus its reactivity in, for example, electrophilic addition reactions. Theoretical calculations on similar alkyl-substituted systems suggest that increasing the electron-donating ability of the substituent can lead to a decrease in the HOMO-LUMO gap. researchgate.netduke.edu

Table 2: Calculated Electronic Properties of Representative Substituted Styrenes using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Styrene | -6.12 | -0.25 | 5.87 |

| 4-Methylstyrene (B72717) | -5.98 | -0.21 | 5.77 |

| 4-tert-Butylstyrene (B155148) | -5.95 | -0.19 | 5.76 |

Note: These are representative values from literature and can vary with the level of theory and basis set used.

Molecular Dynamics Simulations of Polymer Chain Conformation and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. For polymers, MD simulations can provide detailed insights into the conformation, dynamics, and interactions of polymer chains in various environments. rsc.orgul.ie

While specific MD simulations for poly(this compound) are not documented, simulations of polystyrene and its derivatives offer a clear picture of the expected behavior. nih.govmdpi.com An MD simulation would typically model a system containing multiple polymer chains and, if applicable, solvent molecules. The interactions between atoms are described by a force field. The simulation then solves Newton's equations of motion for the system, allowing the observation of the polymer chains' behavior over time.

Table 3: Typical Parameters in an All-Atom MD Simulation of a Polystyrene Derivative

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Defines the potential energy function for atomic interactions. | OPLS-AA, CHARMM, AMBER |

| Ensemble | The statistical ensemble that defines the thermodynamic state. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

| Temperature | The temperature at which the simulation is run. | 298 K (room temperature) or higher for melts |

| Pressure | The pressure at which the simulation is run (for NPT). | 1 atm |

| Time Step | The integration time step for solving the equations of motion. | 1-2 fs (femtoseconds) |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

Structure-Reactivity Correlations: Hammett Equation Analysis for Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative measure of how electron-donating or electron-withdrawing substituents influence reaction rates and equilibrium constants. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. utexas.edudalalinstitute.com

For the polymerization of substituted styrenes, the Hammett equation can be used to correlate the polymerization rate with the electronic properties of the substituents on the phenyl ring. cmu.edu The substituent constants, σ, for the butyl and methyl groups are negative, indicating their electron-donating nature. The value of σ depends on the position of the substituent (meta or para). For this compound, we would consider the combined electronic effect of the para-butyl and meta-methyl groups.

A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that it is favored by electron-donating groups. For the free-radical polymerization of substituted styrenes, the reaction constant ρ has been found to be positive, suggesting that electron-withdrawing groups increase the polymerization rate. cmu.edu This implies that this compound, with its electron-donating groups, would be expected to polymerize at a slower rate than styrene itself under these conditions.

Table 4: Hammett Equation Parameters for Representative Alkyl Substituents and Styrene Polymerization

| Substituent | Substituent Constant (σ_p) | Substituent Constant (σ_m) | Reaction | Reaction Constant (ρ) |

|---|---|---|---|---|

| -H | 0.00 | 0.00 | Radical Polymerization of Styrenes | ~ +0.6 to +1.5 |

| -CH₃ | -0.17 | -0.07 | Radical Polymerization of Styrenes | ~ +0.6 to +1.5 |

| -C(CH₃)₃ | -0.20 | -0.10 | Radical Polymerization of Styrenes | ~ +0.6 to +1.5 |

Note: The ρ value can vary depending on the specific initiator and reaction conditions. cmu.edu

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Catalyst | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 60–75 | AlCl₃ | Isomerization byproducts |

| Suzuki Coupling | 80–90 | Pd(PPh₃)₄ | Purification of intermediates |

Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Combine ¹H/¹³C NMR to confirm substituent positions, IR for functional group validation (e.g., vinyl C=C stretch at ~1600 cm⁻¹), and Mass Spectrometry for molecular ion verification (e.g., EI-MS for fragmentation patterns) .

Q. Best Practices :

- Use deuterated solvents (e.g., CDCl₃) to avoid signal interference in NMR.

- Compare spectral data with structurally analogous compounds (e.g., benzophenones ).

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

Contradictions often arise from nonideal mixing behaviors or measurement variability. Strategies include:

Local Composition Models : Apply the Renon-Prausnitz equation to account for nonrandom molecular interactions in liquid mixtures .

Meta-Analysis : Systematically compare datasets across studies, identifying outliers via statistical tools (e.g., Grubbs’ test) .

Computational Validation : Use DFT calculations to predict thermodynamic properties (e.g., Gibbs free energy) and cross-validate experimental results .

Q. Example Workflow :

- Replicate experiments under controlled conditions (solvent purity, temperature).

- Use constraint-based simulations to identify over-constrained parameters in datasets .

Advanced: What computational approaches predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects of the bulky butyl group.

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. vinyl) with reaction rates using regression analysis .

Case Study :

MD simulations of analogous compounds (e.g., 4-methoxy-2-methyl derivatives ) show that bulky substituents reduce diffusion rates in polar solvents.

Advanced: How should researchers design experiments to analyze contradictory catalytic activity data for this compound?

Methodological Answer:

Controlled Replication : Standardize catalyst loading, solvent purity, and reaction temperature .

In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.

Contradiction Mapping : Apply qualitative contradiction frameworks (e.g., identifying conflicting "leading activities" in experimental workflows ).

Q. Table 2: Common Data Contradictions and Solutions

| Contradiction Source | Resolution Strategy |

|---|---|

| Catalyst Deactivation | Use TEM to assess nanoparticle aggregation |

| Solvent Polarity Effects | Compare results in aprotic vs. protic media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.